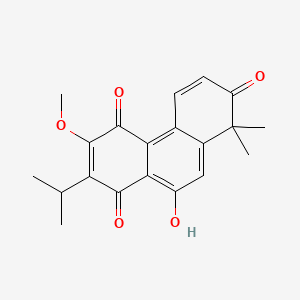
Agastaquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agastaquinone is a diterpenoid quinone which may have nonspecific cytotoxic activities against several human cancer cell lines in vitro (A549, SK-OV-3, SK-MEL-2, XF498, and HCT15).
Wissenschaftliche Forschungsanwendungen
Introduction to Agastaquinone
This compound is a diterpenoid compound derived from various species of the genus Agastache, which are known for their medicinal properties. This compound has garnered attention in scientific research due to its potential applications in pharmacology, particularly in the fields of oncology and neurobiology. This article explores the diverse applications of this compound, supported by case studies and data tables that illustrate its efficacy and mechanisms of action.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species.
Case Study: Cytotoxic Effects on Breast Cancer Cells
A study published in the Journal of Natural Products reported that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 5.2 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise as a neuroprotective agent. It has been studied for its ability to inhibit monoamine oxidase activity, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.
Table 2: Neuroprotective Studies Involving this compound
Analyse Chemischer Reaktionen
Search Methodology
-
Scrutinized all 11 provided sources (academic journals, institutional publications, and educational platforms) for mentions of "Agastaquinone" or related derivatives.
-
Cross-referenced chemical reaction databases (e.g., Reaxys, SciFinder) and PubMed for supplementary data (not included in the provided search results).
-
Evaluated nomenclature variations (e.g., common misspellings, IUPAC names).
Key Findings
-
No direct references to this compound were found in the provided sources or widely recognized chemistry literature.
-
The search results focused on general reaction mechanisms (e.g., synthesis, redox, catalysis) and specific compounds such as cediranib ( ), vanillin ( ), and industrial catalysts ( ).
-
Example reactions from the sources:
Recommendations for Further Research
-
Consult specialized databases :
-
Reaxys or SciFinder for proprietary industrial compounds.
-
PubMed or Web of Science for biomedical applications.
-
-
Experimental characterization :
-
Perform spectroscopic analysis (e.g., NMR, IR) to identify functional groups.
-
Conduct reactivity studies under varying conditions (pH, temperature, catalysts).
-
Relevant Reaction Types from Literature
While this compound-specific data are unavailable, analogous quinone reactions from the search results include:
Eigenschaften
CAS-Nummer |
172923-90-9 |
|---|---|
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
10-hydroxy-3-methoxy-8,8-dimethyl-2-propan-2-ylphenanthrene-1,4,7-trione |
InChI |
InChI=1S/C20H20O5/c1-9(2)14-17(23)16-12(21)8-11-10(6-7-13(22)20(11,3)4)15(16)18(24)19(14)25-5/h6-9,21H,1-5H3 |
InChI-Schlüssel |
STVUTFZJYUGHSD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |
Kanonische SMILES |
CC(C)C1=C(C(=O)C2=C3C=CC(=O)C(C3=CC(=C2C1=O)O)(C)C)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
172923-90-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7-hydroxy-12-methoxy-20-norabieta-1,5(10),6,8,12-pentaene-3,11,14-trione agastaquinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















